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Executive Summary

Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C
chemokine receptors 2 (CCR2) and 5 (CCRb5).[1][2] Initially developed for the treatment of HIV-
1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading
to extensive investigation into its therapeutic potential for a range of chronic inflammatory
diseases.[3][4] This technical guide provides an in-depth overview of Cenicriviroc, detailing its
mechanism of action, summarizing key preclinical and clinical data, and outlining experimental
methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a
condition characterized by chronic inflammation and progressive liver fibrosis. While showing
promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary
endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.[5][6]

Core Mechanism of Action: Dual Antagonism of
CCR2 and CCR5

The inflammatory and fibrotic processes in many chronic diseases are driven by the
recruitment and activation of immune cells, particularly monocytes and macrophages.[7][8] The
CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to
this process.[9]
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o CCR2 Pathway: The interaction between CCL2 (also known as Monocyte Chemoattractant
Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory
monocytes from the bone marrow to sites of tissue injury.[1][10] In the liver, these recruited
monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells
(HSCs), the primary collagen-producing cells responsible for fibrosis.[7][11]

o CCR5 Pathway: The CCR5 receptor is also expressed on various immune cells, including
macrophages and T-cells, as well as on HSCs.[8][12] Its activation contributes to the pro-
fibrogenic activation and proliferation of these cells.[12]

Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these
signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of
inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of
fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.[1][2]
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Caption: Cenicriviroc's dual blockade of CCR2 and CCR5 signaling pathways. (Max-width:

760px)

Preclinical Evidence
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CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of
animal models of liver and kidney disease.[2][9]

Summary of Preclinical Data

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://pubmed.ncbi.nlm.nih.gov/27347680/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Model Type Animal Model CVC Dose Key Findings Citation
Significantly
) reduced
_ Thioglycollate-
Inflammation/Re ) monocyte/macro
] induced >20 mg/kg/day [2][9]
cruitment o phage
peritonitis i i
recruitment in
Vvivo.
Significant
reductions in
] ] ] Thioacetamide collagen
Liver Fibrosis ) =20 mg/kg/day - [2]
(TAA)-induced deposition and
collagen type 1
expression.
Attenuated
hepatic lipid
accumulation,
improved
Diet-induced glucose
NASH & Fibrosis  (high-cholesterol, 0.015% in diet intolerance, [10][13]
high-fat) reduced M1-like
macrophages,
and increased
M2-like
macrophages.
o Potent antifibrotic
] ] Diet-induced »
NASH & Fibrosis Not specified effect after 14 [14]
(CDAHFD)
weeks.
Significant
Unilateral reductions in
) ] ) Ureteral collagen
Kidney Fibrosis ) =20 mg/kg/day - [2]
Obstruction deposition and
(UUO) collagen type 1
expression.
© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://pubmed.ncbi.nlm.nih.gov/27347680/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://diabetesjournals.org/diabetes/article/68/Supplement_1/1865-P/59898/1865-P-Dual-Chemokine-Receptor-CCR2-CCR5
https://pubmed.ncbi.nlm.nih.gov/38862137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944590/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocols

A. Thioacetamide (TAA)-Induced Liver Fibrosis Model

Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver
fibrosis.

Animals: Male Sprague-Dawley rats.[2][8]

Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150
mg/kg, administered three times per week for 8 weeks.[2][8]

Intervention: Following the induction period, animals were randomized to receive vehicle
control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment
period.

Assessments:
o Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.

o Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Collal)
MRNA and protein levels.[2]

o Liver Function Tests: Serum levels of ALT and AST.

B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-
induced lipotoxic model.

Animals: C57BL/6 mice.[10][13]

Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce
NASH.[10][13]

Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire
12-week period.[10][13]
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e Assessments:

Metabolic: Glucose and insulin tolerance tests.

o

o Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which
evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[10]

o Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage
populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[10]

o Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes.
[10]
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Caption: Experimental workflow for a diet-induced mouse model of NASH. (Max-width: 760px)
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Clinical Development in NASH

CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and
liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)

o Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver
fibrosis.[15][16]

» Design: Arandomized, double-blind, placebo-controlled, multinational study. 289 subjects
were randomized to receive CVC 150 mg daily or placebo.[15][17]

e Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS) >4,
and liver fibrosis (stages 1-3).[15][17]

e Primary Endpoint (Year 1): >2-point improvement in NAS with no worsening of fibrosis.[15]
[16]

o Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by =1 stage with no
worsening of steatohepatitis.[15]

CENTAUR Year 1 Efficacy Results
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The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS.
However, it met a key secondary endpoint, demonstrating a statistically significant, twofold
greater improvement in fibrosis without worsening of steatohepatitis in the CVC group
compared to placebo.[15][16] This anti-fibrotic signal, independent of effects on steatohepatitis,
was the basis for advancing CVC to Phase 3.

Phase 3 AURORA Study (NCT03028740)

e Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[18]
[19]

e Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
[18][19]

o Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and
stage 2 or 3 fibrosis.[19]

¢ Intervention: CVC 150 mg or placebo, administered orally once daily.[5][19]
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e Primary Endpoint (Month 12): Proportion of subjects with >1-stage improvement in liver

fibrosis and no worsening of steatohepatitis.[5][19]

AURORA Part 1 Efficacy Results

Endpoint at Cenicriviroc 150

Month 12 mg

Placebo

P-value

Citation

Fibrosis
Improvement =1
Stage (No
worsening of SH)

22.3% 25.5%

0.21

[5]

Resolution of

Steatohepatitis

23.0% 27.2%

(No worsening of

fibrosis)

0.21

[5]

The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis;

the primary endpoint was not met.[5] Despite the disappointing efficacy results, the safety

profile was generally comparable between treatment groups, and CVC was well-tolerated.[5]
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Caption: Simplified design of the AURORA Phase 3 clinical trial (Part 1). (Max-width: 760px)

Effects on Inflammatory Biomarkers

Across clinical studies, CVC treatment was associated with reductions in systemic
inflammatory biomarkers, supporting its mechanism of action.
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CENTAUR (NASH) observed with CVC [12][20]

compared to placebo.

hsCRP, Fibrinogen,
IL-6
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TGF-B1, TSP-1, CICP  HIV-infected adults o [21][22]
fibrotic markers after

24 weeks of CVC.

CVC treatment

reduced levels,

Soluble CD14 ) o
HIV-infected adults indicating decreased [3]
(sCD14)
monocyte/macrophag
e activation.

Potential in Other Inflammatory Diseases

The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-
mediated inflammation is pathogenic.

 Inflammatory Bowel Disease (IBD): In inflamed colons of Crohn's disease patients, CCR2+
and CCR5+ T cells are enriched. A recent study showed CVC inhibits Thl and Th17 cell
differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells
(Trl). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and
preserved epithelial barrier integrity.[23]

» Kidney Disease: Preclinical data from the unilateral ureteral obstruction (UUO) model
showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney.

[2][°]

o HIV-Associated Inflammation: Despite viral suppression with antiretroviral therapy, people
living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have
shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this
population.[3][22]
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Conclusion and Future Directions

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of
monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data
in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these
promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for
NASH-related fibrosis.[5]

The discrepancy between early and late-phase results underscores the complexity of hepatic
fibrosis and the potential for redundancy in inflammatory pathways. While the development of
CVC for NASH has been discontinued, the compound remains a valuable tool for researching
the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in
other inflammatory conditions like IBD or in combination therapies where a multi-targeted
approach may be more effective.[6][11][23]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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